N,N-dimethyl-6-(piperidin-4-yloxy)pyridine-3-carboxamide dihydrochloride

Medicinal Chemistry CNS Drug Design Structure-Activity Relationship

N,N-Dimethyl-6-(piperidin-4-yloxy)pyridine-3-carboxamide dihydrochloride (CAS 1955539-91-9) is a synthetic nicotinamide derivative featuring a pyridine-3-carboxamide core substituted at the 6-position with a piperidin-4-yloxy moiety and bearing an N,N-dimethyl carboxamide group. The dihydrochloride salt form (molecular formula C₁₃H₂₁Cl₂N₃O₂, MW 322.2 g/mol) is commercially catalogued as a versatile small-molecule scaffold for medicinal chemistry and chemical biology applications.

Molecular Formula C13H21Cl2N3O2
Molecular Weight 322.23
CAS No. 1955539-91-9
Cat. No. B2462141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-6-(piperidin-4-yloxy)pyridine-3-carboxamide dihydrochloride
CAS1955539-91-9
Molecular FormulaC13H21Cl2N3O2
Molecular Weight322.23
Structural Identifiers
SMILESCN(C)C(=O)C1=CN=C(C=C1)OC2CCNCC2.Cl.Cl
InChIInChI=1S/C13H19N3O2.2ClH/c1-16(2)13(17)10-3-4-12(15-9-10)18-11-5-7-14-8-6-11;;/h3-4,9,11,14H,5-8H2,1-2H3;2*1H
InChIKeyXGNSQMOAPJYJDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,N-Dimethyl-6-(piperidin-4-yloxy)pyridine-3-carboxamide Dihydrochloride (CAS 1955539-91-9): Structural Identity and Compound-Class Context for Procurement Decisions


N,N-Dimethyl-6-(piperidin-4-yloxy)pyridine-3-carboxamide dihydrochloride (CAS 1955539-91-9) is a synthetic nicotinamide derivative featuring a pyridine-3-carboxamide core substituted at the 6-position with a piperidin-4-yloxy moiety and bearing an N,N-dimethyl carboxamide group [1]. The dihydrochloride salt form (molecular formula C₁₃H₂₁Cl₂N₃O₂, MW 322.2 g/mol) is commercially catalogued as a versatile small-molecule scaffold for medicinal chemistry and chemical biology applications . It belongs to the broader class of piperidine-containing nicotinamide derivatives, compounds that have been investigated as NAMPT inhibitors, kinase modulators, and nicotinic receptor ligands [2]. The free base counterpart (CAS 1525521-43-0, C₁₃H₁₉N₃O₂, MW 249.31) is also commercially available .

Why In-Class Nicotinamide Analogs Cannot Substitute for N,N-Dimethyl-6-(piperidin-4-yloxy)pyridine-3-carboxamide Dihydrochloride in Research Workflows


Substituting N,N-dimethyl-6-(piperidin-4-yloxy)pyridine-3-carboxamide dihydrochloride with a structurally related nicotinamide analog (e.g., the primary amide 6-(piperidin-4-yloxy)-nicotinamide, the 2-carboxamide positional isomer, or the hydroxyl precursor) introduces changes in hydrogen-bond donor/acceptor count, lipophilicity, and ionization state that can alter target engagement, solubility, and pharmacokinetic readouts [1]. The N,N-dimethyl substitution eliminates the primary amide hydrogen-bond donors present in the unsubstituted nicotinamide, shifting LogP and potentially affecting blood-brain barrier penetration . The dihydrochloride salt provides aqueous solubility and handling advantages over the free base (CAS 1525521-43-0), which is critical for reproducible in vitro assay preparation [2]. These differences are not cosmetic—they can determine whether a screening hit translates across chemical series or whether a SAR conclusion holds [1].

Quantitative Differentiation Evidence for N,N-Dimethyl-6-(piperidin-4-yloxy)pyridine-3-carboxamide Dihydrochloride Against Closest Analogs


Hydrogen-Bond Donor Count Reduction: N,N-Dimethyl vs. Primary Amide Analogs for CNS Penetration Optimization

The N,N-dimethyl carboxamide of the target compound eliminates two hydrogen-bond donor (HBD) atoms relative to the primary amide analog 6-(piperidin-4-yloxy)-nicotinamide. The target compound possesses 3 HBDs (attributable to the piperidine NH and two HCl protons), while the primary amide analog carries an additional HBD from the –CONH₂ group, yielding ≥4 HBDs [1]. Reducing HBD count is a recognized strategy for improving passive CNS penetration, where the empirical rule favors HBD ≤ 3 for blood-brain barrier permeation [2].

Medicinal Chemistry CNS Drug Design Structure-Activity Relationship

Salt-Form Advantage: Dihydrochloride Aqueous Solubility vs. Free Base for Reproducible Assay Preparation

The dihydrochloride salt (MW 322.2 g/mol) is the commercially preferred form for biological testing due to its enhanced aqueous solubility compared to the free base (MW 249.31 g/mol, CAS 1525521-43-0) [1]. The free base carries a calculated LogP of 0.9142 and TPSA of 54.46 Ų (Leyan data), indicating moderate lipophilicity that limits aqueous dissolution without salt formation . The dihydrochloride salt is supplied as a research-grade solid (95% purity) specified for long-term storage in cool, dry conditions, with defined molecular weight for precise molarity calculations in assay buffers .

Assay Development Solubility Formulation

Topological Polar Surface Area and CNS Drug-Likeness: Favorable Positioning vs. Larger NAMPT Inhibitor Scaffolds

The target compound exhibits a topological polar surface area (TPSA) of 54.5 Ų for the free base [1], placing it within the established CNS drug-likeness window (TPSA < 90 Ų is considered favorable for brain penetration; TPSA < 70 Ų is optimal) [2]. In contrast, the well-known NAMPT inhibitor FK866 (APO866; (E)-N-[4-(1-benzoylpiperidin-4-yl)butyl]-3-(pyridin-3-yl)acrylamide, MW 391.5) has a substantially larger molecular weight and higher TPSA [3]. This positions the target compound as a lower-molecular-weight, lower-TPSA alternative for fragment-based or CNS-oriented NAMPT inhibitor programs.

CNS Drug Design Physicochemical Profiling NAMPT Inhibition

Positional Selectivity: 3-Carboxamide vs. 2-Carboxamide Regioisomer for NAMPT Pharmacophore Alignment

The pyridine-3-carboxamide regioisomer (target compound) positions the carboxamide group at the meta position relative to the pyridine nitrogen, whereas the commercially available 4-(piperidin-4-yloxy)pyridine-2-carboxamide (CAS 1211536-73-0) places it at the ortho position [1]. Published NAMPT inhibitor pharmacophore models indicate that the carboxamide orientation relative to the pyridine nitrogen is critical for engaging the nicotinamide-binding pocket; the 3-carboxamide geometry of the target compound more closely mimics the endogenous substrate nicotinamide [2]. Patent literature on piperidine-based NAMPT inhibitors predominantly exemplifies 3-substituted pyridine carboxamides as the active pharmacophore [3].

NAMPT Inhibition Regiochemistry Structure-Based Design

Commercially Specified Purity Grade and Storage Stability for Reproducible Procurement

The dihydrochloride salt is commercially supplied with a minimum purity specification of 95% (HPLC) by multiple vendors including AKSci (Catalog 9641EG) and Biosynth (FDD53991) [1]. Long-term storage is specified as 'cool, dry place' without requiring desiccation or inert atmosphere, indicating ambient stability adequate for laboratory inventory management . The free base (CAS 1525521-43-0) is also supplied at 95% purity (Leyan) but lacks the solubility advantages of the salt form for direct biological assay use . The dihydrochloride is classified as non-hazardous for DOT/IATA transport, simplifying international procurement logistics .

Quality Control Procurement Reproducibility

Recommended Application Scenarios for N,N-Dimethyl-6-(piperidin-4-yloxy)pyridine-3-carboxamide Dihydrochloride Based on Evidenced Differentiation


Fragment-Based NAMPT Inhibitor Discovery Leveraging Low TPSA and CNS-Compliant Physicochemical Profile

The compound's TPSA of 54.5 Ų and HBD count of 3 position it favorably for CNS-penetrant NAMPT inhibitor programs [1]. As a fragment-sized scaffold (MW < 250 for the free base core), it provides a synthetically tractable starting point for structure-based elaboration into the NAMPT nicotinamide-binding pocket [2]. Researchers should prioritize this scaffold over larger, less CNS-optimized NAMPT inhibitors (e.g., FK866) when brain exposure is a program requirement. The N,N-dimethyl amide eliminates a hydrogen-bond donor, which is advantageous for passive permeability [3].

SAR Exploration at the Carboxamide Position Using the Dihydrochloride Salt for Direct Aqueous Assay Formatting

The dihydrochloride salt enables direct dissolution in aqueous assay buffers (e.g., 50 mM Hepes pH 7.5) without organic co-solvent, supporting high-throughput NAMPT enzymatic assays [1]. The free base (CAS 1525521-43-0) requires DMSO solubilization, which at concentrations exceeding 1% can inhibit NAMPT and confound IC₅₀ determinations [2]. For NAMPT inhibition assays using [¹⁴C]-nicotinamide/PRPP substrate conversion, the salt form's compatibility with aqueous reaction buffers (50 mM Hepes, 50 mM NaCl, 5 mM MgCl₂, 1 mM THP) ensures assay fidelity [3].

Regioisomer-Controlled Medicinal Chemistry for Nicotinamide-Binding Site Engagement

The pyridine-3-carboxamide regioisomer matches the geometry of the endogenous NAMPT substrate nicotinamide, distinguishing it from the 2-carboxamide analog (CAS 1211536-73-0) [1]. Procurement of the correct 3-carboxamide isomer is critical for maintaining pharmacophore alignment in structure-based drug design [2]. This compound should be used as a reference standard when validating in silico docking poses against NAMPT crystal structures (e.g., PDB entries of the NAMPT-nicotinamide complex) to ensure that the carboxamide orientation is correctly modeled before initiating synthetic elaboration [3].

Non-Hazardous International Procurement for Multi-Site Collaborative NAMPT Programs

The dihydrochloride salt's non-hazardous DOT/IATA transport classification [1] reduces shipping restrictions and cost compared to many controlled-substance or hazardous-chemical alternatives in the NAMPT inhibitor space. With 95% minimum purity specified across multiple vendors (AKSci, Biosynth, CymitQuimica) [2], the compound offers consistent quality for multi-site reproducibility. The defined MDL number (MFCD29992001) and InChI Key (XGNSQMOAPJYJDL-UHFFFAOYSA-N) [3] enable unambiguous compound registration in electronic laboratory notebooks and cross-site inventory systems, minimizing the risk of isomer misidentification.

Quote Request

Request a Quote for N,N-dimethyl-6-(piperidin-4-yloxy)pyridine-3-carboxamide dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.